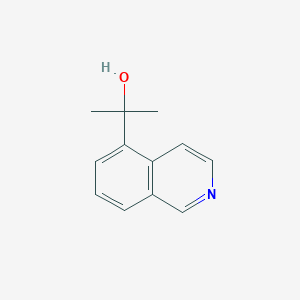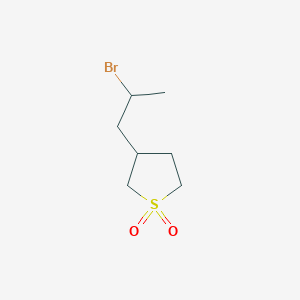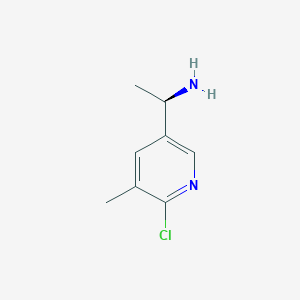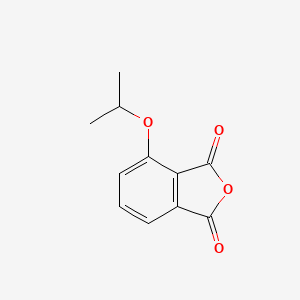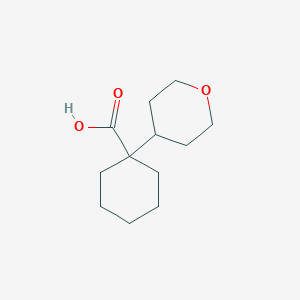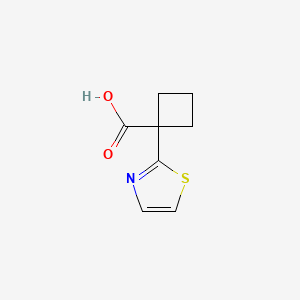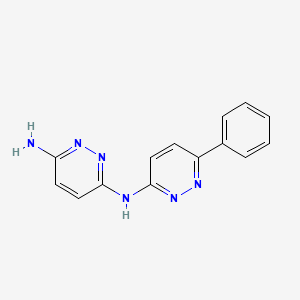
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with phenyl-substituted reagents under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure purity and yield .
Analyse Des Réactions Chimiques
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridazine ring or the phenyl group .
Applications De Recherche Scientifique
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential herbicide or pesticide .
Mécanisme D'action
The mechanism of action of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its anticancer activity may involve the inhibition of specific kinases or signaling pathways that are essential for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3,6-diamine . While these compounds share a similar core structure, this compound is unique due to the presence of the phenyl group, which enhances its biological activity and specificity . Other similar compounds include pyridazine-based drugs like Zardaverine and Emorfazone, which have different substituents and pharmacological profiles .
Propriétés
Formule moléculaire |
C14H12N6 |
|---|---|
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
3-N-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C14H12N6/c15-12-7-9-14(20-18-12)16-13-8-6-11(17-19-13)10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,19,20) |
Clé InChI |
FJPDZIKWJLKKPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=NN=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


